![molecular formula C25H27IN2S2 B149346 (2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide CAS No. 53213-94-8](/img/structure/B149346.png)

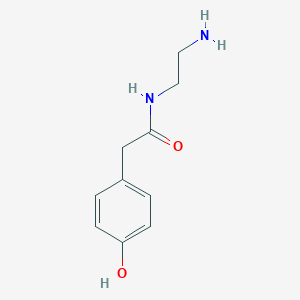

(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

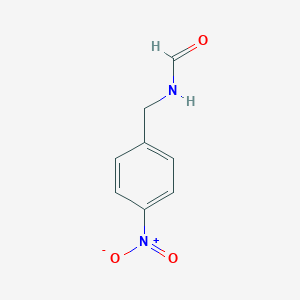

Fluorogenic probe used to detect and measure changes in transmembrane potential or configuration induced by membrane altering agents.

DiSC3 is a Potentiometric Carbocyanine Probe. This cationic dye accumulates on hyperpolarized membranes and is translocated into the lipid bilayer.

Scientific Research Applications

Synthesis and Structural Applications

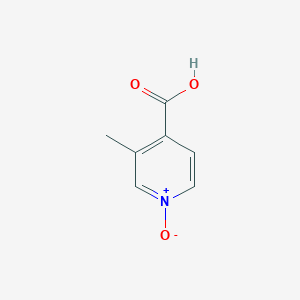

- The compound (2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide, and its derivatives have been utilized in various synthesis processes. For instance, functionalized 2-indolizin-3-yl-1,3-benzothiazoles were synthesized from 1-(1,3-benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters. The resulting compounds were confirmed through X-ray diffractometry, showcasing the structural applications of benzothiazole derivatives in chemical synthesis (Yavari et al., 2017).

Corrosion Inhibition

- Benzothiazole derivatives, closely related to the compound , have been synthesized and studied for their effectiveness in inhibiting corrosion. Specifically, two derivatives exhibited significant stability and higher inhibition efficiencies against steel corrosion in acidic conditions, with the ability to adsorb onto surfaces through both physical and chemical means. This property is crucial for protecting materials in harsh chemical environments (Hu et al., 2016).

Biological Activities

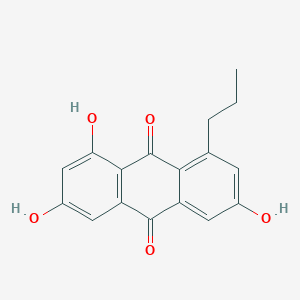

- Various benzothiazole derivatives have been synthesized and evaluated for their biological activities. For instance, novel tetrazole derivatives containing benzothiazole were synthesized and tested against different fungi and yeasts, showing significant antifungal activity. This indicates the potential of such compounds in medical and pharmaceutical applications (Łukowska-Chojnacka et al., 2016).

Antimicrobial Activity

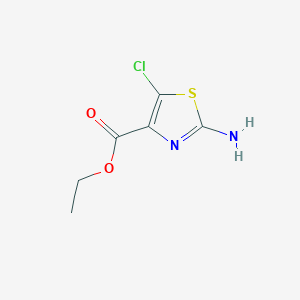

- The antimicrobial activity of new 2-substituted benzothiazole derivatives was studied, with compounds synthesized by refluxing benzothiazolyl carboxyhydrazide with different aryl acids. The synthesized compounds showed promising antimicrobial activity, indicating their potential in combating microbial infections (Rajeeva et al., 2009).

Catalytic Applications

- Benzothiazole derivatives have also been applied in catalysis. For example, iridium complexes with N-allyl-substituted benzimidazol-2-ylidene ligands were synthesized and used in catalytic transfer hydrogenation. This signifies the compound's role in facilitating chemical reactions, making it valuable in industrial and synthetic processes (Hahn et al., 2005).

Properties

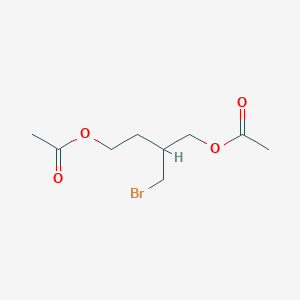

| { "Design of the Synthesis Pathway": "The synthesis pathway for '(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide' involves the condensation of 3-propyl-1,3-benzothiazol-3-ium-2-yl bromide with 2,4-pentadienal in the presence of a base to form the corresponding enamine intermediate, which is then reacted with 2-bromo-3-propyl-1,3-benzothiazole to yield the final product as an iodide salt." "Starting Materials": ["3-propyl-1,3-benzothiazol-3-ium-2-yl bromide", "2,4-pentadienal", "2-bromo-3-propyl-1,3-benzothiazole", "base", "iodide salt"] "Reaction": ["Step 1: React 3-propyl-1,3-benzothiazol-3-ium-2-yl bromide with 2,4-pentadienal in the presence of a base to form the corresponding enamine intermediate", "Step 2: React the enamine intermediate with 2-bromo-3-propyl-1,3-benzothiazole to yield the final product as an iodide salt."] } | |

CAS No. |

53213-94-8 |

Molecular Formula |

C25H27IN2S2 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(2Z)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide |

InChI |

InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

GDEURKKLNUGTDA-UHFFFAOYSA-M |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

SMILES |

CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

Pictograms |

Irritant |

Synonyms |

3,3'-bis(propylthia)dicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine chloride 3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate 3,3'-dipropylthiacarbocyanine iodide 3,3'-dipropylthiodicarbocyanine iodide diS C3-(5) diS-C3-(5) DiSC3(5) DPTDCI |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)